Field: Chemistry
Results: The results of the spectral analyses were used to verify the synthesis of the compound.
Application: The benzophenone compound was synthesized by Friedel Crafts acylation and analyzed for its purity.
Methods: NMR, IR and Mass spectrometry experiments were conducted.
2-Chloro-4'-fluoro-3'-methylbenzophenone is an organic compound with the molecular formula and a molecular weight of approximately 252.68 g/mol. This compound belongs to the benzophenone family, characterized by two aromatic rings linked by a carbonyl group. The presence of chloro, fluoro, and methyl substituents on the benzene rings contributes to its unique chemical properties and reactivity. The specific arrangement of these substituents influences its physical properties, including solubility and melting point, as well as its potential applications in various fields such as pharmaceuticals and materials science.
Research indicates that benzophenone derivatives, including 2-Chloro-4'-fluoro-3'-methylbenzophenone, may exhibit biological activity due to their ability to interact with biological molecules. Some studies suggest potential applications as UV filters and antimicrobial agents. The presence of halogen atoms (chlorine and fluorine) may enhance interactions with biological targets, potentially affecting enzyme activity or receptor binding.
The synthesis of 2-Chloro-4'-fluoro-3'-methylbenzophenone typically involves a Friedel-Crafts acylation reaction. This method uses 2-chlorobenzoyl chloride and 3-fluoro-4-methyltoluene as starting materials, with aluminum chloride serving as a catalyst. The reaction is performed under anhydrous conditions to prevent hydrolysis of the acyl chloride, ensuring high yield and purity of the product .
In industrial settings, production methods are optimized for larger scale synthesis, focusing on controlling temperature, pressure, and reaction time to maximize yield and product quality. Continuous flow reactors may also be employed for efficiency.
2-Chloro-4'-fluoro-3'-methylbenzophenone has several applications:
Interaction studies involving 2-Chloro-4'-fluoro-3'-methylbenzophenone often focus on its reactivity with different nucleophiles and its stability in various solvents. These studies help elucidate its potential applications in formulations and its behavior under different conditions. The specific interactions can vary based on the substituents present on the compound.
Several compounds share structural similarities with 2-Chloro-4'-fluoro-3'-methylbenzophenone. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-4'-fluoro-3'-methylbenzoic acid | Contains a carboxylic acid functional group | |
| 4-Chlorobenzotrifluoride | Lacks the benzophenone structure; used in various applications | |
| 3-Chloro-4'-fluoro-3'-methylbenzophenone | Different substitution pattern affecting reactivity |
The uniqueness of 2-Chloro-4'-fluoro-3'-methylbenzophenone lies in the specific arrangement of its substituents, which significantly influences its chemical reactivity and physical properties compared to similar compounds. This specificity can lead to unique applications in fields such as materials science and pharmaceuticals where other compounds may not be as effective.
2-Chloro-4'-fluoro-3'-methylbenzophenone (CAS: 59396-46-2) is a halogenated benzophenone derivative with the molecular formula C₁₄H₁₀ClFO and a molecular weight of 248.68 g/mol. Its IUPAC name, (2-chlorophenyl)-(4-fluoro-3-methylphenyl)methanone, reflects the substitution pattern: a chlorine atom at the 2-position of one phenyl ring, and a fluorine atom and methyl group at the 4' and 3' positions of the second phenyl ring, respectively. Key identifiers include:
CC1=C(C=CC(=C1)C(=O)C2=CC=CC=C2Cl)F DGGVFSJQDNUMIP-UHFFFAOYSA-NThe compound’s synthesis builds on classical benzophenone methodologies. Benzophenone itself was first synthesized in 1874 via Friedel-Crafts acylation, a method later adapted for substituted derivatives. For 2-chloro-4'-fluoro-3'-methylbenzophenone, modern routes include:
Industrial production employs continuous flow reactors to optimize yields (>80%) and purity.
Benzophenones are diaryl ketones with applications ranging from UV stabilizers to pharmaceutical intermediates. This derivative distinguishes itself through its electron-withdrawing substituents (Cl, F) and methyl group, which enhance its stability and reactivity in cross-coupling reactions. Compared to simpler benzophenones like diphenyl ketone, its halogenation pattern allows selective functionalization at the 2- and 4'-positions.
The compound serves as a versatile intermediate:
The IUPAC name systematizes its structure:
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 248.68 g/mol | |
| XLogP3 | 4.4 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bonds | 2 |
Table 2: Synthetic Routes Comparison
| Method | Conditions | Yield |
|---|---|---|
| Friedel-Crafts | AlCl₃, anhydrous | 72–85% |
| Organometallic | LDA, THF, -78°C | 60–74% |